![molecular formula C14H13N3O3S B2662156 N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396882-96-4](/img/structure/B2662156.png)

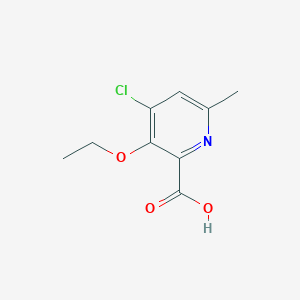

N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazole (BTZ) motif is a widely used acceptor heterocycle in producing donor-acceptor materials for organic electronics . It has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same. This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD), a variant of BTZ, has higher values of E LUMO and energy band gap (Eg), indicating high electron conductivity due to the high stability of the molecule in the excited state .Chemical Reactions Analysis

Compounds based on the BTZ group have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical and Chemical Properties Analysis

The optical and electrochemical properties of compounds based on the BTZ group show a red shift of absorption maxima with lower absorptive and luminescent capacity .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

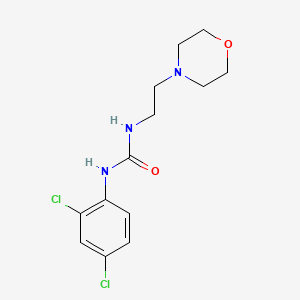

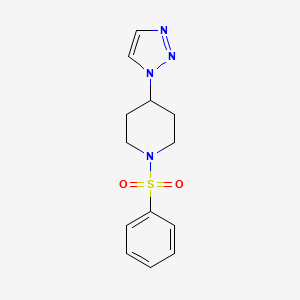

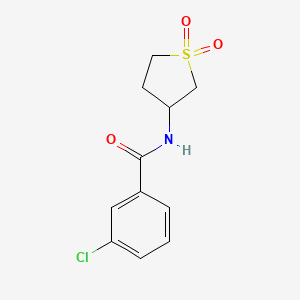

The synthesis of related heterocyclic compounds involves coupling reactions and treatments with various chemicals to obtain compounds with potential biological activities. For instance, Patel et al. (2015) synthesized novel heterocyclic compounds with antibacterial and antifungal activities by reacting 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with 2-(benzo[d]thiazol-2-ylcarbamoyl) benzoic acid derivatives, showcasing the versatility of furan-based compounds in creating biologically active molecules (Patel, Patel, & Shah, 2015).

Biological Studies and Applications

Several studies have focused on the biological activities of furan and benzo[c][1,2,5]thiadiazole derivatives. For example, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and explored its reactivity, providing insights into the potential use of similar compounds in biological applications (Aleksandrov & El’chaninov, 2017).

Organic Electronics and Materials Science

The development of multichromic polymers via a donor-acceptor approach, incorporating furan and benzochalcogenodiazole based monomers, suggests applications in organic electronics. İçli-Özkut et al. (2013) demonstrated that these polymers exhibit lower oxidation potentials and multicolored states at different redox states, indicating their potential for use in electronic and optoelectronic devices (İçli-Özkut et al., 2013).

Antimicrobial and Anticancer Activities

Compounds derived from or related to N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been evaluated for their antimicrobial and anticancer activities. For instance, Zhang et al. (2017) explored the cytotoxic evaluation of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor inhibitors, indicating the therapeutic potential of such compounds in cancer treatment (Zhang et al., 2017).

Orientations Futures

The BTZ motif and its variants continue to be an area of active research, particularly in the field of organic electronics . A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-14(19,12-3-2-6-20-12)8-15-13(18)9-4-5-10-11(7-9)17-21-16-10/h2-7,19H,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLRLCCSJCPBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2662075.png)

![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2662090.png)

![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)

![5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2662094.png)

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2662096.png)